molecular formula C8H10ClFN2 B12974920 5-Chloro-3-fluoro-2-((methylamino)methyl)aniline

5-Chloro-3-fluoro-2-((methylamino)methyl)aniline

Cat. No.: B12974920
M. Wt: 188.63 g/mol
InChI Key: RMDPBHKZRPKMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure: The compound features a benzene ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 3, and a methylamino-methyl group (-CH2-NHCH3) at position 2. Its molecular formula is C8H9ClFN2 (calculated molecular weight: ~202.62). Key Characteristics:

  • Electron-withdrawing groups (Cl, F) enhance electrophilic substitution resistance.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

5-chloro-3-fluoro-2-(methylaminomethyl)aniline

InChI

InChI=1S/C8H10ClFN2/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3,12H,4,11H2,1H3

InChI Key

RMDPBHKZRPKMCE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-((methylamino)methyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The nitration of a suitable precursor, such as 5-chloro-3-fluoroaniline, followed by reduction to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-3-fluoro-2-((methylamino)methyl)aniline may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-((methylamino)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

5-Chloro-3-fluoro-2-((methylamino)methyl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-3-fluoro-2-((methylamino)methyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features References
5-Chloro-3-fluoro-2-((methylamino)methyl)aniline C8H9ClFN2 Cl (5), F (3), -CH2NHCH3 (2) ~202.62 Unique combination of Cl, F, and methylamino-methyl groups N/A
5-Chloro-2-methylaniline C7H8ClN Cl (5), -CH3 (2) 141.60 Lacks fluorine and methylamino groups; simpler structure
5-Fluoro-2-methylaniline C7H8FN F (5), -CH3 (2) 125.14 No chlorine; fluorine and methyl substituents
2-Fluoro-5-(trifluoromethyl)aniline C7H5F4N F (2), -CF3 (5) 179.11 Trifluoromethyl group increases hydrophobicity
5-Chloro-2-(methylsulfonyl)aniline C7H8ClNO2S Cl (5), -SO2CH3 (2) 213.66 Sulfonyl group enhances acidity and stability

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